2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1220017-33-3
VCID: VC2691272
InChI: InChI=1S/C9H20N2O.2ClH/c1-2-11(6-7-12)9-4-3-5-10-8-9;;/h9-10,12H,2-8H2,1H3;2*1H
SMILES: CCN(CCO)C1CCCNC1.Cl.Cl
Molecular Formula: C9H22Cl2N2O
Molecular Weight: 245.19 g/mol

2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride

CAS No.: 1220017-33-3

Cat. No.: VC2691272

Molecular Formula: C9H22Cl2N2O

Molecular Weight: 245.19 g/mol

* For research use only. Not for human or veterinary use.

2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride - 1220017-33-3

Specification

CAS No. 1220017-33-3
Molecular Formula C9H22Cl2N2O
Molecular Weight 245.19 g/mol
IUPAC Name 2-[ethyl(piperidin-3-yl)amino]ethanol;dihydrochloride
Standard InChI InChI=1S/C9H20N2O.2ClH/c1-2-11(6-7-12)9-4-3-5-10-8-9;;/h9-10,12H,2-8H2,1H3;2*1H
Standard InChI Key RRVKXYGDOWGVRC-UHFFFAOYSA-N
SMILES CCN(CCO)C1CCCNC1.Cl.Cl
Canonical SMILES CCN(CCO)C1CCCNC1.Cl.Cl

Introduction

Chemical Identity and Properties

Basic Chemical Information

2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride is characterized by the following fundamental properties:

PropertyValue
CAS Number1220017-33-3
Molecular FormulaC₉H₂₂Cl₂N₂O
Molecular Weight245.19 g/mol
IUPAC Name2-[ethyl(piperidin-3-yl)amino]ethanol;dihydrochloride
Standard InChIInChI=1S/C9H20N2O.2ClH/c1-2-11(6-7-12)9-4-3-5-10-8-9;;/h9-10,12H,2-8H2,1H3;2*1H
Standard InChIKeyRRVKXYGDOWGVRC-UHFFFAOYSA-N
SMILESCCN(CCO)C1CCCNC1.Cl.Cl

The compound consists of a piperidine ring structure with an amino group at position 3, which is substituted with both an ethyl group and a 2-hydroxyethyl (ethanol) moiety. The dihydrochloride salt formation occurs at the basic nitrogen atoms of the molecule.

Structural Characteristics

The structural features of 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride include:

  • A six-membered piperidine ring with a nitrogen atom at position 1

  • A tertiary amino group at position 3 of the piperidine ring

  • An ethyl group attached to the tertiary nitrogen

  • A 2-hydroxyethyl moiety also attached to the tertiary nitrogen

  • Two hydrochloride counter-ions forming the dihydrochloride salt

This specific arrangement of functional groups contributes to the compound's unique chemical reactivity and potential biological activity. The presence of the hydroxyl group in the ethanol moiety provides opportunities for hydrogen bonding, while the tertiary amine offers a site for potential interactions with biological targets.

Synthesis Methods

Relevant Synthetic Insights from Similar Compounds

The synthesis of 3-aminopiperidine derivatives, which could serve as precursors for our target compound, has been documented. For instance, the production of (R)-3-aminopiperidine dihydrochloride, a potential starting material, involves several key steps:

  • Addition of lithium aluminum hydride in tetrahydrofuran to (R)-3-aminopiperidin-2-one hydrochloride

  • Heating the reaction mixture at temperatures between 58°C and 60°C

  • Treatment with concentrated hydrochloric acid to form the dihydrochloride salt

This synthetic approach could potentially be modified to include additional alkylation steps for introducing the ethyl and 2-hydroxyethyl groups necessary for producing 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, each with unique characteristics and potential applications. Comparing these related compounds provides valuable context for understanding the specific properties and potential applications of our target molecule.

CompoundMolecular FormulaKey Structural Differences
2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochlorideC₉H₂₂Cl₂N₂OAmino group at position 4 instead of position 3 of the piperidine ring
2-[Ethyl-(1-methyl-piperidin-4-yl)-amino]-ethanolC₁₁H₂₄N₂OContains a methyl group at position 1 of the piperidine ring and amino group at position 4
2-[(1-Benzyl-piperidin-3-ylmethyl)-ethyl-amino]-ethanolC₁₇H₂₈N₂OContains a benzyl group at position 1 and a methylene spacer between the piperidine ring and the amino group
Ethanol, 2-[ethyl(3-methylphenyl)amino]-C₁₁H₁₇NOContains a 3-methylphenyl group instead of a piperidine ring

The position of the amino group on the piperidine ring (3 vs. 4), as well as additional substituents on the nitrogen atom of the piperidine ring, can significantly influence the chemical and biological properties of these compounds .

Significance of Structural Variations

The positional isomerism (3- vs 4-substitution pattern on the piperidine ring) and additional substituents can have profound effects on:

These structural differences may account for varying activities observed among similar compounds, with each analog potentially demonstrating unique pharmacological profiles and applications.

Research Findings and Future Directions

Current Research Status

  • Neurological Research: Piperidine derivatives have shown potential applications in treating neurological disorders due to their interaction with neurotransmitter systems.

  • Structure-Activity Relationships: Studies on similar compounds provide insights into how structural modifications affect biological activity, which can guide the design of more effective therapeutic agents .

  • Synthetic Methodology: Research on efficient synthetic routes for piperidine derivatives continues to evolve, potentially enabling more cost-effective production of these compounds .

Future Research Directions

Several promising areas for future investigation include:

  • Receptor Binding Studies: Detailed analysis of the compound's interactions with specific receptor types could elucidate its mechanism of action and potential therapeutic applications.

  • Stereochemical Investigations: Exploration of the role of stereochemistry in biological activity, particularly if the compound contains chiral centers.

  • Medicinal Chemistry Optimization: Development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

  • Applications in Neurological Disorders: Further exploration of the compound's potential in addressing specific neurological conditions.

  • Combination Therapy Approaches: Investigation of synergistic effects when used in combination with other therapeutic agents .

Analytical Characterization

Identification and Characterization Methods

For proper identification and characterization of 2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride, several analytical techniques are typically employed:

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) is commonly used to assess purity and for separation of isomers or related compounds .

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, while mass spectrometry confirms molecular weight and fragmentation patterns .

  • X-ray Crystallography: For determination of the three-dimensional structure, particularly important for understanding stereochemical aspects.

  • Elemental Analysis: To confirm the elemental composition and purity of the compound.

Chemical Reactions and Stability

2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride can potentially undergo several types of chemical reactions:

  • Nucleophilic Substitution: The hydroxyl group of the ethanol moiety can participate in various nucleophilic substitution reactions.

  • Salt Formation and pH-Dependent Behavior: As a dihydrochloride salt, the compound's solubility and stability are influenced by pH conditions.

  • Oxidation Reactions: The hydroxyl group can potentially undergo oxidation to form carbonyl-containing derivatives.

  • Hydrogen Bonding Interactions: The hydroxyl group and amine functionalities can participate in hydrogen bonding, affecting solubility and crystal packing.

Understanding these chemical characteristics is essential for proper handling, storage, and application of the compound in research settings .

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